tert-Butyl 3,3-dimethylpiperazine-1-carboxylate CAS number
tert-Butyl 3,3-dimethylpiperazine-1-carboxylate CAS number
Technical Monograph: tert-Butyl 3,3-dimethylpiperazine-1-carboxylate
CAS Number: 259808-67-8 Synonyms: 1-Boc-3,3-dimethylpiperazine; N-Boc-3,3-dimethylpiperazine Molecular Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.30 g/mol [1][2][3]
Executive Summary & Chemical Identity
tert-Butyl 3,3-dimethylpiperazine-1-carboxylate is a critical piperazine scaffold widely utilized in medicinal chemistry as a "conformational lock." Unlike the unsubstituted piperazine ring, the gem-dimethyl group at the 3-position (relative to the protected nitrogen) introduces significant steric bulk and conformational rigidity. This structural feature is exploited to improve metabolic stability by blocking oxidative metabolism at the α-carbon and to restrict the piperazine ring into specific chair conformations, thereby enhancing ligand-target binding affinity.
This guide details the physicochemical profile, regioselective synthesis, and application logic of this building block, distinguishing it from its isomer, 1-Boc-2,2-dimethylpiperazine.
Physicochemical Profile[1][4][5][6][7]
| Property | Value | Note |
| Physical State | Colorless to pale yellow liquid / Low-melting solid | Viscous oil at RT; solidifies upon cooling. |
| Boiling Point | 260–270 °C (Predicted) | Typically distilled under high vacuum. |
| Density | 0.98 ± 0.05 g/cm³ | Slightly less dense than water. |
| pKa (Conj. Acid) | ~9.2 (Secondary Amine) | The N4 amine is basic and nucleophilic. |
| LogP | 1.5–1.8 | Moderate lipophilicity due to Boc/methyls. |
| Solubility | DCM, MeOH, EtOAc, DMSO | Poor water solubility; soluble in organic solvents. |
Synthetic Methodology & Regioselectivity
The synthesis of CAS 259808-67-8 is a classic example of sterically controlled regioselectivity . The starting material, 2,2-dimethylpiperazine, contains two non-equivalent secondary amines:
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N1 (Hindered): Directly adjacent to the gem-dimethyl group.
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N4 (Unhindered): Separated from the gem-dimethyl group by methylene bridges.
When reacting with di-tert-butyl dicarbonate (Boc₂O), the steric bulk of the tert-butyl group prevents attack at the hindered N1 position. Kinetic control directs the protecting group exclusively to the unhindered N4 position.
Crucial Nomenclature Note: Upon protection of the unhindered nitrogen, IUPAC priority rules reassign the protected nitrogen as position 1. Consequently, the gem-dimethyl group, originally at position 2 relative to the hindered amine, ends up at position 3 relative to the new carbamate (N1). Thus, N4-protection of 2,2-dimethylpiperazine yields 1-Boc-3,3-dimethylpiperazine.
Synthesis Workflow (DOT Visualization)
Figure 1: Regioselective synthesis pathway driven by steric hindrance at the N1 position.
Experimental Protocols
Protocol A: Regioselective Synthesis from 2,2-Dimethylpiperazine
Validation: This protocol relies on stoichiometry and temperature control to maximize regioselectivity.
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Preparation: Dissolve 2,2-dimethylpiperazine (10.0 g, 87.6 mmol, 1.0 eq) in Dichloromethane (DCM, 100 mL). Cool the solution to 0°C in an ice bath.
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Addition: Dissolve Boc₂O (18.1 g, 83.2 mmol, 0.95 eq) in DCM (40 mL). Add this solution dropwise to the amine over 60 minutes.
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Expert Insight: Using a slight deficit of Boc₂O (0.95 eq) ensures the unhindered amine is fully consumed without forcing reaction at the hindered amine or forming di-Boc species.
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Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
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Workup (Self-Validating Step):
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Wash the organic layer with water (3 x 50 mL) to remove unreacted starting diamine (highly water-soluble).
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Wash with Brine, dry over Na₂SO₄, and concentrate.
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Purification: The crude oil is often >95% pure. If necessary, purify via silica gel chromatography (0-10% MeOH in DCM).
Protocol B: N4-Arylation (SɴAr)
Application: Attaching the scaffold to a heteroaryl core.
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Mix: Combine 1-Boc-3,3-dimethylpiperazine (1.0 eq), Aryl Halide (e.g., 2-chloropyridine, 1.0 eq), and K₂CO₃ (2.0 eq) in DMSO or DMF.
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Heat: Stir at 80–100°C.
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Note: The 3,3-dimethyl group creates a "neopentyl-like" environment for the N1-Boc, but the N4 amine remains nucleophilic, though slightly less so than unsubstituted piperazine due to remote electronic effects.
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Monitor: Follow by LCMS for conversion.
Reactivity & Deprotection Dynamics
The strategic value of this molecule lies in the differential reactivity of its two nitrogens.
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N4 (Secondary Amine): Available for SɴAr, reductive amination, or acylation. It is the "entry point" for building the core pharmacophore.
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N1 (Boc-Protected): The "exit point." After the N4 is functionalized, the Boc group is removed to reveal the hindered amine.
The "Gem-Dimethyl Effect" on Deprotection: While Boc groups are typically acid-labile (TFA/DCM or HCl/Dioxane), the presence of the gem-dimethyl group at C3 can slightly retard the rate of N1-deprotection compared to unsubstituted piperazines due to steric compression of the transition state. However, standard conditions (TFA, RT, 1-2 h) remain effective.
Functionalization Logic (DOT Visualization)
Figure 2: Stepwise functionalization strategy utilized in library synthesis.
Applications in Drug Discovery
Researchers employ CAS 259808-67-8 to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems:
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Metabolic Blocking: Piperazine rings are prone to oxidative metabolism (N-oxidation or α-carbon hydroxylation). The 3,3-dimethyl group sterically blocks cytochrome P450 enzymes from accessing the α-carbons adjacent to N1, significantly increasing the half-life (
) of the drug candidate. -
Conformational Restriction: The bulky methyl groups force the piperazine ring into a preferred chair conformation to minimize 1,3-diaxial interactions. This reduces the entropic penalty of binding to a protein target.
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Basicity Modulation: The inductive effect of the methyl groups slightly increases the basicity of the adjacent nitrogen, which can influence solubility and hERG channel inhibition profiles.
Handling & Safety
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
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Storage: Store in a cool, dry place (2-8°C). The compound is stable but hygroscopic. Keep under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent carbamate hydrolysis.
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Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
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Sigma-Aldrich. tert-Butyl 3,3-dimethylpiperazine-1-carboxylate Product Sheet. Accessed 2026. Link
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PubChem. tert-Butyl 3,3-dimethylpiperazine-1-carboxylate (Compound CID 22710387).[3] National Library of Medicine. Link
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ChemicalBook. (S)-1-Boc-3-methylpiperazine synthesis and related piperazine protection strategies. Link
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Royal Society of Chemistry. Second-generation piperazine derivatives as promising radiation countermeasures. (Discusses piperazine synthesis and functionalization). Link
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BLD Pharm. tert-Butyl 3,3-dimethylpiperazine-1-carboxylate MSDS and Properties. Link
Sources
- 1. CAS 259808-67-8 | tert-butyl 3,3-dimethylpiperazine-1-carboxylate - Synblock [synblock.com]
- 2. 259808-67-8|tert-Butyl 3,3-dimethylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1-Boc-3,3-dimethylpiperazine | C11H22N2O2 | CID 22710387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | C10H20N2O3 | CID 24820294 - PubChem [pubchem.ncbi.nlm.nih.gov]
